Product packaging for Pirogliride(Cat. No.:CAS No. 62625-18-7)

Pirogliride

カタログ番号: B1204869
CAS番号: 62625-18-7
分子量: 270.37 g/mol
InChIキー: UFJFKQGRZLHOBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Pirogliride, with the systematic chemical name N-(1-Methyl-2-pyrrolidinylidene)-N'-phenyl-1-pyrrolidinecarboximidamide and CAS Registry Number 62625-18-7, is an oral hypoglycemic compound that differs structurally and mechanistically from sulfonylureas and biguanides . Its molecular formula is C 16 H 22 N 4 , and it has a molecular weight of 270.38 g/mol . This compound is characterized by its dual mechanism of action. Primarily, this compound potentiates glucose-induced insulin secretion from isolated pancreatic islets of Langerhans . This effect is accompanied by a facilitated glucose metabolism; the drug accelerates glucose usage within the islets and can partially prevent the inhibitory effects of mannoheptulose on both glucose-induced secretion and utilization . Furthermore, research indicates that this compound also affects lipolysis, adding another dimension to its metabolic activity . The specific research value of this compound lies in its utility as a tool to probe the underlying mechanisms of stimulated insulin secretion . Studies conducted both in vivo and in vitro have investigated its effects on the secretion of insulin and glucagon, providing insights into pancreatic function . Its unique properties suggest potential research applications in the study of diabetes, particularly for conditions involving impaired beta-cell responsiveness to glucose . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4 B1204869 Pirogliride CAS No. 62625-18-7

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

62625-18-7

分子式

C16H22N4

分子量

270.37 g/mol

IUPAC名

N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide

InChI

InChI=1S/C16H22N4/c1-19-11-7-10-15(19)18-16(20-12-5-6-13-20)17-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3

InChIキー

UFJFKQGRZLHOBO-UHFFFAOYSA-N

SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3

正規SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3

同義語

McN 3495
pirogliride
pirogliride tartrate

製品の起源

United States

Molecular and Cellular Pharmacodynamics of Pirogliride

Investigation of Receptor-Ligand Interactions and Signaling Cascades

Pirogliride as a Dopamine (B1211576) Receptor Agonist: Insights from Neural Models

This compound has been identified as a compound with activity at dopamine receptors, although the specific details of its interaction in neural models are not extensively documented in the provided information. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. wikipedia.org The binding of a ligand, such as a dopamine agonist, to the receptor can initiate a cascade of intracellular events, leading to a physiological response. researchgate.net

Dopamine agonists are broadly categorized into ergot and non-ergot derivatives. nih.gov They primarily target D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families. nih.govredheracles.net The activation of D1-like receptors typically stimulates adenylyl cyclase, while D2-like receptor activation often inhibits it. redheracles.net The specific effects of dopamine agonists can be region- and receptor subtype-specific within the brain. frontiersin.org For instance, in the frontal cortex and striatum, dopamine receptor signaling plays a crucial role in neuronal structure and function. frontiersin.org

The affinity of various dopamine agonists for different receptor subtypes has been a subject of extensive research. For example, some non-ergot agonists like pramipexole (B1678040) and ropinirole (B1195838) show weak affinity for D2 receptors but comparable affinity to other agonists for the D3 receptor subtype. nih.gov The diverse binding profiles of these agonists contribute to their complex pharmacological effects. nih.gov The firing patterns of dopaminergic neurons, which can be either tonic or phasic, also influence the balance between D1 and D2 receptor-dependent pathways. phypha.ir

While the precise binding affinities and functional consequences of this compound at dopamine receptor subtypes in neural models require further elucidation, its classification as a dopamine agonist suggests it participates in these complex signaling pathways.

Modulation of Insulin (B600854) Secretion and Pancreatic Beta-Cell Function by this compound

This compound has been shown to modulate insulin secretion and the function of pancreatic beta-cells, which are the primary cells responsible for producing and releasing insulin. nih.govwikipedia.org The regulation of insulin secretion is a complex process tightly controlled by blood glucose levels and a variety of hormonal and neural signals. genome.jpnih.gov

A key feature of this compound's action is its ability to potentiate glucose-induced insulin secretion. nih.govkarger.com This means that this compound enhances the release of insulin from pancreatic beta-cells specifically in the presence of elevated glucose levels. nih.gov This glucose-dependent action is a desirable characteristic for a hypoglycemic agent as it minimizes the risk of hypoglycemia when glucose levels are normal or low. nih.gov

The mechanism of glucose-stimulated insulin secretion (GSIS) involves the transport of glucose into the beta-cell, followed by its metabolism to generate ATP. genome.jp The resulting increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels. pharmgkb.orgnih.gov This closure causes depolarization of the cell membrane, which in turn opens voltage-dependent calcium channels, allowing an influx of calcium that triggers the exocytosis of insulin-containing granules. pharmgkb.orgnih.gov this compound's potentiation of this process suggests it may act on one or more steps in this signaling cascade. nih.gov For instance, it partially counteracts the inhibitory effects of mannoheptulose, a substance known to block glucose-induced insulin secretion and utilization. nih.gov

This compound exerts its effects by directly acting on the islets of Langerhans, the micro-organs within the pancreas that contain the endocrine cells responsible for regulating blood glucose. nih.gov These islets are complex structures composed of several cell types, including beta-cells (producing insulin), alpha-cells (producing glucagon), and delta-cells (producing somatostatin), which communicate with each other to maintain glucose homeostasis. mdpi.commdpi.com

This compound has been shown to accelerate glucose usage and insulin secretion by these isolated islets. nih.gov This suggests that the compound facilitates the metabolic processes within the islet cells that lead to insulin release. nih.gov The facilitation of glucose metabolism is a crucial aspect of its mechanism, as the rate of glucose metabolism is a primary determinant of insulin secretion. nih.gov

The intricate network of paracrine interactions within the islets plays a significant role in regulating hormone secretion. mdpi.com For example, insulin released from beta-cells can inhibit glucagon (B607659) secretion from alpha-cells. nih.gov While the specific impact of this compound on these intra-islet communication pathways is not fully detailed, its direct action on the islets implies an influence on this complex regulatory system. nih.gov

This compound's Influence on Glucagon Secretion Dynamics

The effect of this compound on glucagon secretion is an important aspect of its pharmacodynamic profile. Glucagon, produced by the alpha-cells of the pancreatic islets, has effects that are generally opposite to those of insulin, promoting the mobilization of glucose stores. nih.gov Therefore, a reduction in glucagon secretion can contribute to lowering blood glucose levels.

Studies on related compounds, such as glimepiride, have shown that they can stimulate insulin secretion without directly affecting glucagon release at various glucose concentrations. nih.gov However, other agents that increase cyclic AMP (cAMP), a second messenger involved in cellular signaling, are known to enhance glucose-induced insulin secretion and also activate glucose production by the liver. arizona.edu The inhibition of cAMP phosphodiesterase, the enzyme that breaks down cAMP, can therefore influence both insulin and glucagon dynamics. arizona.edu

The regulation of glucagon secretion is complex, involving paracrine signals from neighboring beta- and delta-cells within the islet. nih.govfrontiersin.org For instance, insulin is known to suppress glucagon release. nih.gov Somatostatin, released from delta-cells, also inhibits the secretion of both insulin and glucagon. mdpi.com Given that this compound stimulates insulin secretion, it is plausible that it may indirectly influence glucagon secretion through these intra-islet feedback mechanisms. arizona.edupatsnap.com

Examination of this compound's Role as a Human Ether-a-go-go-Related Gene (hERG) Channel Inhibitor

The human ether-a-go-go-related gene (hERG) encodes a potassium channel that plays a critical role in the repolarization of the cardiac action potential. evotec.complos.org Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsade de Pointes. evotec.com Therefore, assessing the potential for a drug candidate to inhibit the hERG channel is a crucial aspect of safety pharmacology.

Many drugs have been found to inhibit hERG channels, often due to the channel's promiscuity and ability to bind a wide range of chemical structures. drughunter.com Typical hERG inhibitors are often lipophilic and contain a basic amine. drughunter.com The mechanism of inhibition can vary, with some inhibitors becoming trapped within the channel, leading to a higher risk of arrhythmia. drughunter.com

The binding site for many hERG inhibitors is located within the channel pore, involving interactions with specific amino acid residues, such as tyrosine (Tyr652) and phenylalanine (Phe656). plos.orgnih.gov The inhibitory effect of a compound on the hERG channel can be concentration-dependent and may also be influenced by the state of the channel (open, closed, or inactivated). nih.govnih.gov While there is no specific information provided regarding this compound's activity as a hERG channel inhibitor, this remains a critical area of investigation for any new chemical entity intended for systemic administration.

Elucidation of this compound's Impact on Glucose Homeostasis

This compound exerts its influence on glucose homeostasis through a multi-faceted mechanism that involves enhancing glucose utilization in peripheral systems, suppressing the liver's production of glucose, and altering glycogen (B147801) metabolism. These actions collectively contribute to its hypoglycemic effect, distinguishing its mechanistic profile from other classes of oral hypoglycemic agents.

Acceleration of Glucose Usage in Peripheral Tissues and Cellular Systems

This compound has been demonstrated to accelerate the use of glucose in key metabolic tissues. Research on isolated islets of Langerhans shows that this compound potentiates glucose-induced insulin secretion, an effect that is accompanied by facilitated glucose metabolism. nih.gov This suggests that the compound not only influences insulin release but also enhances the capacity of these specialized pancreatic cells to process glucose. nih.gov Furthermore, this compound can partially counteract the inhibitory effects of mannoheptulose, a substance known to block glucose utilization and secretion, reinforcing the evidence for its role in promoting glucose metabolism at a cellular level. nih.gov

Suppression of Hepatic Gluconeogenesis by this compound

A significant component of this compound's action is its ability to inhibit hepatic gluconeogenesis, the process by which the liver synthesizes glucose from non-carbohydrate precursors. Studies using isolated rat kidney cortex slices, hepatocytes (liver cells), and perfused liver preparations have shown that this compound effectively curtails gluconeogenesis in a concentration-dependent manner. patsnap.com At a concentration of 1.0 millimolar (mM), the inhibition is almost total. patsnap.com This direct suppression of hepatic glucose output is a key mechanism contributing to its ability to lower blood glucose levels. The inhibition of gluconeogenesis may be linked to a decrease in the ATP/ADP ratio, potentially as a secondary effect of action on the respiratory chain. patsnap.com

Table 1: Effect of this compound on Hepatic Gluconeogenesis
This compound ConcentrationObserved Effect on GluconeogenesisSource
0.1 mM - 1.0 mMEffectively inhibits hepatic gluconeogenesis in a concentration-dependent manner. patsnap.com
1.0 mMProduces almost total inhibition of hepatic gluconeogenesis. patsnap.com

Influence on Glycogen Levels and Glycogenolysis

This compound influences the storage of glucose in the form of glycogen, primarily in the liver. In fasted non-diabetic rats, this compound administration leads to a dose-dependent increase in liver glycogen levels, while levels in muscle glycogen remain unaffected. ncats.io A similar, though modest, increase in liver glycogen was observed in fasted streptozotocin-diabetic rats, with no corresponding change in gastrocnemius muscle glycogen. ncats.io This liver-specific glycogenic effect is comparable to that of insulin and stands in contrast to the action of the biguanide (B1667054) phenformin (B89758), which is known to decrease liver glycogen levels after acute treatment. ncats.io

Table 2: this compound's Effect on Glycogen Levels in Rats
SubjectTissueEffect of this compoundSource
Fasted Non-Diabetic RatsLiverDose-dependent increase in glycogen levels. ncats.io
Fasted Non-Diabetic RatsMuscleNo change in glycogen levels. ncats.io
Fasted Streptozotocin-Diabetic RatsLiverModest increase in glycogen levels. ncats.io
Fasted Streptozotocin-Diabetic RatsGastrocnemius MuscleNo change in glycogen levels. ncats.io

Exploration of this compound's Effects on Lipid Metabolism

Research into this compound's pharmacodynamics has extended to its effects on lipid metabolism, specifically its impact on lipolysis. acs.org Lipolysis is the metabolic process involving the breakdown of triglycerides stored in fat cells (adipocytes) into free fatty acids and glycerol. wikipedia.org This process is a critical mechanism for mobilizing stored energy. wikipedia.org The investigation of this compound's influence on this pathway indicates that its metabolic effects are not confined solely to carbohydrate homeostasis. acs.org

Comparative Molecular Action with Related Compounds (e.g., Biguanides, Linogliride)

This compound is described as being structurally and mechanistically unrelated to the major classes of oral hypoglycemic agents like the sulfonylureas and biguanides. ncats.io

Comparison with Biguanides: The mechanism of this compound differs notably from that of biguanides such as phenformin. While both compounds inhibit hepatic gluconeogenesis, their actions diverge in other metabolic aspects. patsnap.com Unlike phenformin, this compound does not stimulate ketogenesis. patsnap.com Furthermore, this compound's inhibitory effect on gluconeogenesis appears independent of its effects on the cellular redox state, another point of distinction from phenformin. patsnap.com A key difference is also seen in their effects on glycogen; this compound promotes an increase in liver glycogen, whereas phenformin treatment leads to a decrease. ncats.io

Preclinical Efficacy and Therapeutic Potential of Pirogliride in Disease Models

Exploratory Research in Oncology: Pirogliride as a Potential Anti-Cancer Agent

Computational Drug Repurposing Strategies for Anti-Cancer Mechanisms

Computational drug repurposing offers a strategic approach to identify novel therapeutic applications for existing drugs, potentially accelerating the development of new treatments. In the context of cancer therapy, this method leverages big data and computational tools to explore how established medications might target cancer-related pathways nih.govnih.govresearchgate.net. A study investigating human ether-a-go-go-related gene (hERG) potassium channel inhibitors identified potential anticancer therapeutics by analyzing their interactions with these channels researchgate.net. The rationale behind this approach stems from the established role of hERG potassium channels in regulating various aspects of cancer cell biology, including proliferation, survival, secretion of proangiogenic factors, invasiveness, and metastasis researchgate.net.

Within this computational drug repurposing framework, this compound was identified as a compound exhibiting non-cardiotoxic properties researchgate.net. Specifically, this compound demonstrated a measured value of 0.24 against a limit of 0.26 in this assessment, suggesting a favorable safety profile concerning cardiac effects researchgate.net. This finding positions this compound as a candidate for further computational exploration regarding its potential impact on cancer-related mechanisms modulated by hERG channels, without the significant cardiac risks associated with some other hERG inhibitors researchgate.net.

CompoundTherapeutic Area (Computational)Target (Implied)Efficacy Metric (Computational)Safety Note (Computational)Source
This compoundPotential Anti-CancerhERG ChannelsNon-cardiotoxicValue = 0.24, Limit = 0.26 researchgate.net

Other Hypothesized Therapeutic Applications of this compound

This compound is primarily recognized and utilized for its therapeutic application as an oral hypoglycemic agent, playing a role in the management of diabetes mellitus scribd.comscribd.commpdkrc.edu.inalazharpharmacy.com. Its established mechanism of action involves stimulating the secretion of insulin (B600854) from pancreatic β-cells, particularly in patients who retain some level of pancreatic cell function scribd.comscribd.commpdkrc.edu.in. This compound's mode of action is understood to involve targeting specific sulfonylurea receptors located on the β-cells of the islets of Langerhans, leading to cell depolarization and subsequent insulin release alazharpharmacy.com. This mechanism is reported to be distinct from those of sulfonylureas and biguanides mpdkrc.edu.in. The available literature predominantly focuses on its established efficacy in glycemic control, and no other significant hypothesized therapeutic applications for this compound beyond its anti-diabetic function were identified in the provided search results.

Advanced Methodologies for Pirogliride Research

Computational and Systems Biology Approaches

Computational and systems biology offer powerful in silico tools to dissect complex biological processes and identify potential therapeutic targets. These approaches allow researchers to model molecular interactions, predict biological pathways, and gain mechanistic insights that are often difficult or time-consuming to obtain through purely experimental means.

Molecular Modeling and Docking Simulations for Target Identification

Molecular modeling and docking simulations are fundamental techniques in computational drug discovery, used to predict the binding of a small molecule (ligand) to a target protein nih.govplos.orgscielo.brsourceforge.iochemrxiv.orglilab-ecust.cnmdpi.comfrontiersin.orgnih.gov. These methods involve creating three-dimensional models of the target protein and potential drug candidates, then simulating how they might fit together in the protein's binding site. Docking algorithms predict the preferred orientation (pose) and binding affinity of the ligand to the target, providing crucial information for identifying potential drug targets and understanding the molecular basis of drug action chemrxiv.orgfrontiersin.org.

These simulations are vital for:

Virtual Screening: Rapidly screening large libraries of compounds to identify those with a high likelihood of binding to a specific target plos.orgchemrxiv.org.

Lead Optimization: Refining the structure of a lead compound to improve its binding affinity and specificity for the target scielo.br.

Mechanism of Action Elucidation: Understanding how a compound interacts with its target at a molecular level, which can reveal its mechanism of action and potential off-target effects nih.govnih.gov.

While specific molecular modeling and docking studies for Pirogliride were not detailed in the provided search results, these techniques are standard for identifying potential protein targets for compounds like this compound, especially when exploring its therapeutic potential.

Untargeted Exometabolome Profiling in Natural Product Discovery

Untargeted metabolomics, including exometabolome profiling, is a comprehensive analytical approach used to identify and quantify a wide range of metabolites present in a biological sample, such as cell culture media or biological fluids prodigest.eufrontiersin.orgfrontiersin.orgthermofisher.comfrontiersin.orgnih.govmdpi.commdpi.com. This technique aims to capture the entire metabolic profile without a priori assumptions about which metabolites are present. It typically involves advanced separation techniques coupled with mass spectrometry (e.g., LC-MS, GC-MS) to detect and identify metabolites thermofisher.com.

While this compound is a synthetic compound and not typically discovered from natural products, untargeted exometabolome profiling is a powerful tool in broader drug discovery contexts. It can be used to:

Characterize Metabolic Footprints: Understand the metabolic output of cells or organisms under different conditions frontiersin.orgnih.govmdpi.com.

Identify Biomarkers: Discover metabolites that are significantly altered in disease states or in response to a therapeutic agent frontiersin.orgresearchgate.net.

Explore Microbial Metabolism: Analyze the secreted metabolites from microorganisms, which is a key strategy in natural product discovery nih.govrochester.edursc.org.

Although direct research linking this compound to untargeted exometabolome profiling in natural product discovery was not found in the provided results, the methodology itself represents a significant advancement in understanding metabolic changes relevant to drug action or discovery.

Network-Based Approaches for Mechanistic Insights and Therapeutic Target Discovery

Systems biology and network-based approaches integrate diverse biological data (genomic, proteomic, metabolomic) to construct comprehensive models of cellular and organismal functions nih.govresearchgate.netdrugtargetreview.complos.orgnih.govmdpi.com. These methods are instrumental in understanding complex diseases and identifying novel drug targets by mapping intricate biological networks and pathways.

Key applications of network-based approaches include:

Identifying Drug Targets: Analyzing protein-protein interaction networks, gene regulatory networks, and metabolic pathways to pinpoint critical nodes that, when modulated by a drug, can restore cellular homeostasis or combat disease nih.govresearchgate.netdrugtargetreview.comnih.gov.

Elucidating Mechanisms of Action: Understanding how drugs exert their effects by mapping their interactions within cellular networks, which can also help predict potential side effects plos.org.

Drug Repurposing: Identifying new therapeutic uses for existing drugs by understanding their network-level interactions mdpi.com.

These methodologies provide a holistic view of biological systems, enabling the discovery of multi-target drugs and a deeper understanding of drug efficacy and safety profiles, which are critical for the development of compounds like this compound.

Bioanalytical Techniques in this compound Quantification and Metabolite Profiling

Accurate quantification and metabolite profiling are essential for understanding a drug's pharmacokinetics, pharmacodynamics, and metabolic fate. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are cornerstone bioanalytical techniques for these purposes thermofisher.comresearchgate.netfrontiersin.orgimpactfactor.orgnih.govnih.govnih.govchromatographytoday.comchromatographytoday.comnih.govresearchgate.netimpactfactor.orgsciex.com.

These techniques enable:

Quantification in Biological Matrices: Measuring the concentration of this compound in complex biological samples such as plasma, urine, or tissue homogenates with high sensitivity and specificity impactfactor.orgnih.govchromatographytoday.comnih.govimpactfactor.org.

Metabolite Identification and Profiling: Detecting and characterizing the metabolites of this compound formed through metabolic processes in the body thermofisher.commdpi.comfrontiersin.orgthermofisher.com.

Method Validation: Ensuring the accuracy, precision, linearity, and robustness of analytical methods according to regulatory guidelines researchgate.netimpactfactor.orgnih.govimpactfactor.org.

Table 1: Representative Bioanalytical Techniques in Drug Analysis

TechniqueColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection Mode/WavelengthTypical Retention Time (Approx.)Reference(s)
HPLCC18Methanol : 0.1% ortho phosphoric acid (pH 2.7)1UV (227 nm)3.6 min (Pioglitazone) researchgate.net
HPLCC18 (ODS)Potassium dihydrogen phosphate (B84403) buffer (pH 3.4) : Acetonitrile (40:60 v/v)--4.5 min (Pioglitazone) researchgate.net
LC-MS/MSWaters XTerra RP HPLC (4.6×100mm, 5μm)Acetonitrile : 10mM ammonium (B1175870) acetate (B1210297) (pH-6.0) (85:15 v/v)1Positive ESI, MRM3 min (Total run time) nih.gov
HPLCHypersil C-18 (15 cmx3.9 mm)Acetonitrile : 0.05 M monobasic potassium phosphate (pH 6.0) (40:60 v/v)1.5UV (210 nm)7.8 min ijpsonline.com
RP-HPLCC18 (150 × 4.6 mm, 5 µm)Monobasic sodium phosphate buffer (pH 2.1-2.7) : Acetonitrile1UV (228 nm)9.30 min impactfactor.org
LC-MS/MSNot Specified0.3% formic acid in water : 0.3% formic acid in acetonitrile-Positive ESI, MRM2.336 min (Molnupiravir) impactfactor.org

Note: Retention times and mobile phase compositions are exemplary and may vary based on specific experimental conditions and the analytes of interest. Some results ( researchgate.net, nih.gov, impactfactor.org) refer to related compounds like pioglitazone (B448) and glimepiride, illustrating the application of these techniques in pharmaceutical analysis.

The development of sensitive and selective bioanalytical methods, often employing techniques like LC-MS/MS, is crucial for robust pharmacokinetic studies and metabolite profiling of drugs such as this compound. These methods allow for precise measurement of drug concentrations over time, providing essential data for assessing drug efficacy and safety.

Compound Names Mentioned:

this compound

Pioglitazone

Glimepiride

Pitavastatin

Celecoxib

Molnupiravir

Liraglutide

Semaglutide

Future Research Directions and Unexplored Avenues for Pirogliride

Comprehensive Mapping of Pirogliride's Molecular Interactome

A foundational step in fully understanding this compound's mechanism of action is to move beyond its known function and map its complete network of protein-protein interactions (PPIs). nih.gov The "molecular interactome" refers to the entire set of molecular interactions within a cell. Identifying all the proteins that physically bind to this compound or whose expression levels change in response to the drug can reveal previously unknown signaling pathways and off-target effects. openeducationalberta.caicr.ac.uk Modern proteomic and genomic techniques offer powerful tools to achieve this comprehensive mapping. massgeneral.org

Future investigations should employ a combination of high-throughput screening methods to build a detailed interactome map for this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) could identify direct binding partners, while quantitative proteomics could analyze global changes in protein expression in pancreatic islet cells and other relevant tissues following treatment.

Table 1: Proposed Methodologies for Mapping this compound's Molecular Interactome
TechniqueObjectivePotential Insights
Affinity Purification-Mass Spectrometry (AP-MS)Identify direct protein binding partners of this compound.Discovery of primary and secondary molecular targets beyond its known function in insulin (B600854) secretion.
Yeast Two-Hybrid (Y2H) ScreeningScreen a library of proteins for interactions with a this compound-linked bait protein.High-throughput identification of potential interacting proteins, confirming and expanding on AP-MS results.
Proximity Labeling (e.g., BioID, APEX)Map transient and weak protein interactions within a native cellular environment. nih.govIdentification of proteins that come into close proximity with this compound's primary targets, revealing larger complex formations.
Quantitative Proteomics (e.g., SILAC, TMT)Analyze global changes in protein expression and post-translational modifications following this compound treatment.Understanding the downstream effects on cellular pathways, including metabolism, inflammation, and cell survival.

Deeper Characterization of Unconventional Biological Activities

Research into other oral hypoglycemic agents has revealed biological activities beyond glycemic control, such as cardiovascular and anti-inflammatory effects. researchgate.netsciencedaily.com For instance, certain sulfonylureas have been investigated for their cardiovascular safety and potential benefits. nih.govnih.govuspharmacist.com Similarly, thiazolidinediones like Pioglitazone (B448) have demonstrated effects on cellular metabolism and proliferation in non-diabetic contexts. nih.gov This precedent suggests that this compound may possess unconventional or "off-target" activities that could be therapeutically relevant. mdpi.com

Future studies should systematically screen this compound for effects on pathways related to inflammation, cardiovascular function, and cellular bioenergetics. Investigating its influence on inflammatory markers, endothelial cell function, and metabolic pathways in various cell types could uncover novel applications for this compound.

Table 2: Potential Unconventional Activities of this compound for Future Investigation
Potential ActivityRationale for InvestigationExperimental Approach
Anti-inflammatory EffectsMany metabolic diseases have an inflammatory component. Other antidiabetic drugs have shown anti-inflammatory properties. sciencedaily.comAssess the expression of cytokines (e.g., IL-6) and other inflammatory mediators in immune cells treated with this compound. nih.gov
Cardiovascular ProtectionCardiovascular safety and benefit is a major consideration for antidiabetic drugs. youtube.com Related compounds like Glimepiride have been studied for cardiovascular outcomes. researchgate.netnih.govEvaluate effects on endothelial cell function, vascular smooth muscle cell proliferation, and cardiac muscle cell metabolism in vitro.
Modulation of Cellular BioenergeticsPioglitazone has been shown to affect glycolysis and mitochondrial respiration in cancer cells. nih.gov this compound's primary effect on glucose metabolism suggests it may have broader bioenergetic effects. nih.govUse techniques like Seahorse XF analysis to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cell lines.

Investigation of Synergistic Therapeutic Combinations with this compound in Preclinical Models

Combination therapy is a cornerstone of managing complex, progressive diseases like type 2 diabetes. e-enm.org Combining drugs with different mechanisms of action can lead to enhanced efficacy and a more durable response. researchgate.net Given this compound's role in promoting insulin secretion, it is a logical candidate for combination with drugs that address other pathophysiological aspects of diabetes, such as insulin resistance (e.g., Metformin, Pioglitazone) or incretin (B1656795) hormone action (e.g., GLP-1 receptor agonists). nih.govresearchgate.netscialert.net

Preclinical studies should be designed to test the synergistic potential of this compound with established and emerging antidiabetic agents. These studies would utilize animal models of type 2 diabetes to evaluate whether combination regimens lead to superior glycemic control and improvements in metabolic health compared to monotherapy.

Table 3: Proposed Preclinical Studies for this compound Combination Therapies
CombinationMechanism RationalePreclinical ModelKey Endpoints
This compound + MetforminCombines enhanced insulin secretion (this compound) with reduced hepatic glucose production (Metformin). scialert.netoup.comdb/db mouse or Zucker diabetic fatty (ZDF) rat. criver.comHbA1c levels, glucose tolerance tests, insulin sensitivity, pancreatic β-cell function.
This compound + Thiazolidinedione (e.g., Pioglitazone)Combines enhanced insulin secretion with improved peripheral insulin sensitivity. researchgate.netrxlist.comHigh-fat diet-induced obese mouse model. ox.ac.ukAdipose tissue inflammation, lipid profiles, glycemic control.
This compound + GLP-1 Receptor AgonistCombines two distinct mechanisms of stimulating glucose-dependent insulin secretion. wisdomlib.orgob/ob mouse model. criver.comPancreatic islet morphology, β-cell mass, body weight, glycemic control.

Translational Research Pathways from Preclinical Discoveries to Advanced Therapeutic Concepts

The ultimate goal of preclinical research is to generate knowledge that can be translated into clinical benefits for patients. diabetesincontrol.comdiabetesjournals.org A clear translational pathway is essential for advancing any new discoveries related to this compound. nih.gov This involves moving promising findings from the "bench to the bedside," a process that requires the identification of robust biomarkers and the design of efficient early-phase clinical studies. diabetesjournals.orgdndi.org

A key step in this pathway is the identification of pharmacodynamic (PD) biomarkers—measurable indicators that show a drug has reached its target and produced a biological response. drugtargetreview.comfda.gov For this compound, this could involve measuring changes in specific proteins or metabolites identified through the interactome mapping (Section 5.1). These PD biomarkers can then be used in early clinical trials as surrogate endpoints, which are markers intended to substitute for a clinical endpoint, potentially accelerating the development process. researchgate.netyoutube.com If a novel activity, such as an anti-inflammatory effect, is discovered, a translational pathway would involve validating this effect in advanced preclinical models and then designing a Phase I/II trial to assess this new mechanism in humans.

Table 5: Illustrative Translational Pathway for a Hypothetical Novel this compound Indication
StageObjectiveKey ActivitiesExample Outcome
T0: Basic ResearchDiscover novel mechanisms and targets of this compound.Interactome mapping, screening for unconventional activities.Identification of a significant anti-inflammatory effect mediated by a specific protein target.
T1: Preclinical ResearchValidate the novel mechanism in relevant biological systems.Test this compound in humanized mouse models of inflammatory disease and organ-on-a-chip systems.Demonstrated efficacy in reducing inflammation in a human-relevant preclinical model. Identification of a PD biomarker (e.g., reduction in plasma IL-6). nih.gov
T2: Early Clinical Development (Phase I/II)Assess the activity of the agent in humans and establish proof of principle. dndi.orgConduct a small-scale clinical trial in patients with an inflammatory condition to measure the PD biomarker.Confirmation that this compound reduces the PD biomarker in humans, providing evidence for the novel therapeutic concept.
T3/T4: Advanced Clinical Development & ImplementationEvaluate clinical efficacy in larger trials and translate to practice. diabetesincontrol.comDesign and conduct Phase III trials using clinical endpoints to confirm patient benefit.Potential approval for a new therapeutic indication for this compound.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Pirogliride’s mechanism of action?

  • Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: "In in vitro models (P), does this compound (I) compared to standard antidiabetic agents (C) alter insulin secretion pathways (O) within 24-hour exposure (T)?" This ensures specificity and alignment with experimental goals .
  • Literature Integration : Conduct a systematic review using databases like PubMed or SciFinder, prioritizing primary sources (e.g., Journal of Medicinal Chemistry) over secondary summaries to avoid bias .

Q. What are the critical steps in conducting a literature review for this compound-related studies?

  • Methodology :

Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter irrelevant results.

Organize findings into thematic categories (e.g., synthesis methods, receptor binding assays).

Critically appraise studies for methodological rigor (e.g., sample size, control groups) using tools like AMSTAR-2 .

  • Data Synthesis : Create a comparative table of key findings, highlighting gaps such as inconsistent dose-response data .

Advanced Research Questions

Q. How can researchers ensure experimental reproducibility when synthesizing this compound analogs?

  • Methodology :

  • Protocol Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: detail reaction conditions (e.g., solvent purity, temperature gradients) and characterize all new compounds via NMR, HPLC, and elemental analysis .
  • Data Sharing : Upload raw spectra and synthetic protocols to repositories like ChemRxiv or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
    • Troubleshooting : Address variability in yield by conducting sensitivity analyses (e.g., testing catalyst concentrations) and reporting confidence intervals .

Q. What strategies resolve contradictions in this compound’s reported metabolic stability across studies?

  • Methodology :

  • Triangulation : Cross-validate data using multiple assays (e.g., microsomal stability tests vs. in vivo pharmacokinetics) .
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like species-specific cytochrome P450 activity .
    • Bias Mitigation : Disclose all funding sources and experimental limitations (e.g., batch-to-batch compound purity) to enhance transparency .

Q. How can novel this compound derivatives be rationally designed to optimize target selectivity?

  • Methodology :

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for off-target receptors (e.g., PPAR-γ vs. GLP-1R) .
  • Structure-Activity Relationship (SAR) : Iteratively modify functional groups (e.g., sulfonylurea moiety) and assess potency via dose-dependent assays .
    • Validation : Compare in silico predictions with wet-lab results, documenting discrepancies in supplemental materials .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Methodology :

  • Protocol Approval : Obtain institutional animal care committee (IACUC) approval, specifying endpoints to minimize suffering .
  • Data Integrity : Archive raw physiological data (e.g., blood glucose levels) with timestamps and audit trails to prevent selective reporting .

Q. How should researchers manage conflicting interpretations of this compound’s efficacy in peer-reviewed literature?

  • Methodology :

  • Critical Discourse Analysis : Map disagreements onto methodological differences (e.g., cell lines used in viability assays) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Replication Studies : Publish negative results in open-access journals to counteract publication bias .

Data Presentation and Publication

Q. What are the best practices for visualizing this compound’s dose-response relationships?

  • Methodology :

  • Graph Standards : Use nonlinear regression curves (e.g., log[inhibitor] vs. response in Prism) with error bars representing SEM .
  • Supplemental Data : Include raw datasets (e.g., Excel files) to enable reanalysis .

Q. How to structure a manuscript on this compound’s novel derivatives for high-impact journals?

  • Methodology :

  • Results/Discussion Separation : Report experimental outcomes (e.g., IC50 values) separately from mechanistic hypotheses to avoid conflation .
  • Reproducibility Checklist : Adopt the ARRIVE guidelines for animal studies or CHEMSYSTEMS criteria for synthetic protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。